![molecular formula C14H11ClO2 B6369381 2-(4-Chloro-2-methylphenyl)benzoic acid, 95% CAS No. 1220968-03-5](/img/structure/B6369381.png)
2-(4-Chloro-2-methylphenyl)benzoic acid, 95%
Overview
Description
2-(4-Chloro-2-methylphenyl)benzoic acid (2-CMPBA) is an aromatic organic compound with the molecular formula C10H8ClO2. It is a white crystalline solid with a melting point of 92-94 °C. It is soluble in water, ethanol, and other organic solvents. 2-CMPBA has a wide range of applications in the pharmaceutical, medical, and industrial sectors.
Scientific Research Applications
2-(4-Chloro-2-methylphenyl)benzoic acid, 95% is used in a wide range of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as 4-chloro-2-methylphenyl-3-methylbenzoate and 4-chloro-2-methylphenyl-3-methylbenzamide. It is also used as a reagent in the synthesis of various organic compounds, such as 4-chloro-2-methylphenyl-2-methylbenzoate and 4-chloro-2-methylphenyl-2-methylbenzamide. In addition, it is used as a catalyst in the synthesis of various organic compounds such as 2-chloro-4-methylphenyl-3-methylbenzoate and 2-chloro-4-methylphenyl-3-methylbenzamide.
Mechanism of Action
2-(4-Chloro-2-methylphenyl)benzoic acid, 95% acts as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. The compound binds to the tyrosinase enzyme and blocks its activity, thus preventing the production of melanin.
Biochemical and Physiological Effects
2-(4-Chloro-2-methylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, antioxidant, and anti-tumor activity. In addition, it has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It has also been found to be effective in the treatment of skin conditions such as psoriasis, acne, and eczema.
Advantages and Limitations for Lab Experiments
The main advantage of 2-(4-Chloro-2-methylphenyl)benzoic acid, 95% is its high purity, which makes it suitable for use in a wide range of laboratory experiments. It is also relatively easy to synthesize and is readily available. However, it is important to note that 2-(4-Chloro-2-methylphenyl)benzoic acid, 95% is a toxic compound and should be handled with care.
Future Directions
The future of 2-(4-Chloro-2-methylphenyl)benzoic acid, 95% is promising. It is being studied for its potential use in the treatment of cancer and other diseases. In addition, it is being investigated for its ability to act as a catalyst in the production of various organic compounds. It is also being studied for its potential use as an antioxidant and anti-inflammatory agent. Finally, it is being investigated for its ability to act as a neuroprotectant.
properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-8-10(15)6-7-11(9)12-4-2-3-5-13(12)14(16)17/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVKXCGZLFSBJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683300 | |
Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220968-03-5 | |
Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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